Melanotan II - 121062-08-6

Melanotan II

Catalog Number: EVT-274649
CAS Number: 121062-08-6
Molecular Formula: C50H69N15O9
Molecular Weight: 1024.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • One reported method involves a [(2+2)+1+1] scheme for assembling the hexapeptide sequence .
  • Carbodiimide-mediated lactamization is employed, involving the ε-amino group of lysine and γ-carboxy group of aspartic acid, resulting in a cyclic intermediate .
  • N-acetylnorleucine is then appended to complete the Melanotan II molecule .

Solid Phase Peptide Synthesis (SPPS):

  • An alternative approach involves SPPS, utilizing dimedone enamines as protecting groups for amines and peptides .
  • Deprotection is achieved using ethylene diamine or hydrazine hydrate under mild conditions .
Future Directions
  • Development of Selective Agonists: Future research could focus on designing Melanotan II analogs with improved selectivity for specific MCR subtypes to enhance targeted therapeutic effects and minimize potential side effects .
  • Understanding Long-Term Effects: Further investigation into the long-term consequences of Melanotan II administration, particularly in the context of chronic diseases like obesity, is crucial to assess its safety and efficacy .
  • Exploration of Novel Applications: Research exploring the potential of Melanotan II and its derivatives in other areas, such as inflammation and cardiovascular function, could uncover novel therapeutic avenues .

Melanotan I (Afamelanotide)

Compound Description: Melanotan I, also known as afamelanotide, is a synthetic cyclic heptapeptide and melanocortin receptor agonist. It primarily binds to the melanocortin 1 receptor (MC1R), stimulating melanogenesis by promoting melanocyte proliferation and regulating tyrosinase activity [, ]. This results in increased skin pigmentation, offering a potential treatment for conditions like erythropoietic protoporphyria, vitiligo, and actinic keratosis [, ].

Relevance: Structurally similar to Melanotan II, Melanotan I exhibits a higher selectivity for MC1R, primarily focusing on melanogenesis [, ]. In contrast, Melanotan II demonstrates a broader receptor activation profile, including MC2R and MC3R, resulting in additional effects like appetite suppression and penile erections [, ].

Bremelanotide

Compound Description: Bremelanotide is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH) and a melanocortin receptor agonist. It acts primarily on the melanocortin 4 receptor (MC4R), influencing appetite regulation and sexual function []. Bremelanotide is specifically designed for its potential in treating sexual dysfunction, particularly female sexual arousal disorder [].

[Nle4, D-Phe7]-α-Melanocyte-Stimulating Hormone (NDP-α-MSH)

Compound Description: [Nle4, D-Phe7]-α-Melanocyte-Stimulating Hormone (NDP-α-MSH) is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH). It acts as a potent agonist at melanocortin receptors, particularly MC1R, MC3R, and MC4R []. NDP-α-MSH exhibits a higher selectivity for these receptors compared to Melanotan II, making it a valuable tool in studying melanocortin system function and potential therapeutic applications [].

Relevance: While Melanotan II demonstrates a broader receptor activation profile, NDP-α-MSH exhibits enhanced selectivity for MC1R, MC3R, and MC4R []. This difference in selectivity makes NDP-α-MSH a more targeted tool for research and potential therapeutic development related to specific melanocortin receptor functions [].

Ac-Nle-c[Asp-His-D-Phe-Lys-Trp-Gly-Lys]-OH (F Peptide)

Compound Description: Ac-Nle-c[Asp-His-D-Phe-Lys-Trp-Gly-Lys]-OH, also referred to as F Peptide, is a synthetic melanocortin receptor agonist structurally derived from Melanotan II []. This analog replaces Arginine at position 8 with Lysine and introduces Glycine at position 10 of the Melanotan II sequence []. F Peptide exhibits superpotent and prolonged melanotropic activity in frogs, making it a valuable tool for studying pigment granule mobilization within chromatophores [].

Relevance: Originating from Melanotan II, F Peptide demonstrates a modification in its core structure and cyclic region, resulting in superpotent and prolonged melanotropic activity compared to the parent compound []. This highlights the potential for structural modifications to fine-tune the potency and duration of action in Melanotan II analogs [].

SHU9119

Compound Description: SHU9119 is a synthetic cyclic peptide that acts as a potent and selective antagonist at melanocortin receptors, specifically MC3R and MC4R [, ]. It is commonly used in research to block the effects of endogenous melanocortin agonists, such as α-MSH, helping to elucidate the physiological roles of MC3R and MC4R [, ].

Relevance: In contrast to Melanotan II, which acts as an agonist, SHU9119 serves as an antagonist at melanocortin receptors, particularly MC3R and MC4R [, ]. This opposing action makes SHU9119 a valuable tool for investigating the effects of Melanotan II and understanding the broader functions of the melanocortin system [, ].

Overview

Melanotan II is a synthetic cyclic heptapeptide that mimics the action of alpha-melanocyte-stimulating hormone, primarily known for its ability to stimulate melanin production in the skin. This property makes it a potential candidate for use in tanning and protecting against ultraviolet radiation, which can lead to skin cancer. Melanotan II is classified as a melanocortin receptor agonist, specifically targeting melanocortin receptors to induce pigmentation and other physiological effects associated with the natural hormone.

Source and Classification

The compound was developed as an analog of alpha-melanocyte-stimulating hormone, which is produced by the pituitary gland and plays a crucial role in regulating skin pigmentation. Melanotan II is classified under cyclic peptides and is notable for its resistance to enzymatic degradation, making it more stable than its natural counterpart. Its classification as a melanocortin receptor agonist positions it within a broader category of compounds that interact with melanocortin receptors, which are involved in various physiological functions including energy homeostasis and immune response.

Synthesis Analysis

Methods and Technical Details

The synthesis of Melanotan II has been achieved through various methods, most notably solid-phase peptide synthesis and solution-phase synthesis. The first successful solution-phase synthesis was reported to involve a twelve-step process yielding Melanotan II with over 90% purity. This method utilized a combination of carbodiimide-mediated lactamization and careful protection of amino acid side chains to facilitate cyclization without extensive purification steps .

In solid-phase synthesis, techniques such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry have been employed, allowing for the sequential addition of protected amino acids on a resin support. This method simplifies purification processes and enhances yield efficiency . The synthesis typically involves coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) to promote effective coupling reactions.

Molecular Structure Analysis

Structure and Data

Melanotan II has a molecular formula of C_14H_19N_3O_3 and a molecular weight of approximately 289.32 g/mol. The structure features a cyclic arrangement that includes several key amino acids: L-tyrosine, L-lysine, L-arginine, L-aspartic acid, L-tryptophan, and N-acetyl-norleucine. The cyclic nature of the peptide enhances its stability compared to linear peptides.

The structure can be represented as follows:

Cyclic Heptapeptide AcLys(DPhe)ArgTrp(Asp)Nle\text{Cyclic Heptapeptide }\quad \text{Ac}-Lys-(D-Phe)-Arg-Trp-(Asp)-Nle

This configuration allows for optimal interaction with melanocortin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in synthesizing Melanotan II include:

  1. Coupling Reactions: Amino acids are sequentially coupled using coupling agents to form peptide bonds.
  2. Lactamization: The ε-amino group of lysine reacts with the γ-carboxy group of aspartic acid to form a lactam ring, crucial for the cyclic structure.
  3. Deprotection Steps: Protective groups are removed selectively at various stages to ensure that reactive sites remain available for further reactions.
Mechanism of Action

Process and Data

Melanotan II exerts its effects by binding to melanocortin receptors (specifically MC1R), leading to increased production of eumelanin in melanocytes. This process not only darkens the skin but also enhances photoprotection against ultraviolet radiation. The activation of these receptors triggers signaling pathways that result in increased melanin synthesis, providing a protective effect against DNA damage caused by UV exposure.

Data from studies indicate that Melanotan II has a high affinity for melanocortin receptors, which correlates with its potent tanning effects compared to other analogs .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Melting Point: Specific melting point data is not widely documented but is generally consistent with similar cyclic peptides.

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to characterize purity and confirm identity during synthesis .

Applications

Scientific Uses

Melanotan II has garnered interest primarily in dermatology for its potential applications in:

  • Tanning Products: Offering an alternative to sun exposure for achieving skin pigmentation.
  • Photoprotection: Potentially reducing the risk of skin cancers associated with UV exposure.
  • Research: Serving as a tool in studies related to melanogenesis and the role of melanocortin receptors in various physiological processes.

Additionally, ongoing research explores its effects on appetite regulation and sexual function due to its interaction with other melanocortin receptors beyond MC1R .

Historical Development and Synthesis of Melanotan II

Origins in α-MSH Analog Research: From Early Peptide Hormone Studies to Targeted Design

The development of Melanotan II (MT-II) originated from foundational research into α-melanocyte-stimulating hormone (α-MSH), a tridecapeptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) that regulates skin pigmentation via melanocortin-1 receptor (MC1R) activation. Early 1960s research revealed α-MSH's role in melanogenesis and sexual arousal in animal models, but its therapeutic potential was limited by poor metabolic stability (half-life ~10 minutes) and susceptibility to enzymatic degradation [1] [5]. In the 1980s, scientists at the University of Arizona led by Victor Hruby initiated a rational design program to create stabilized analogs. Their approach focused on identifying the minimal "message sequence" (His-Phe-Arg-Trp) responsible for biological activity and engineering conformational constraints to enhance receptor binding affinity and resistance to proteolysis [1] [9]. This targeted design philosophy represented a shift from native hormone replacement to engineered peptidomimetics.

Synthetic Pathway Optimization: Lactamization Strategies and Yield Improvements

The synthesis of Melanotan II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) presents challenges due to its cyclic heptapeptide structure featuring a lactam bridge between Asp⁵ and Lys¹⁰. Initial solid-phase syntheses employed Fmoc tactics:

  • Resin-based assembly: Used p-methylbenzhydrylamine (pMBHA) resin with orthogonal protection (Fmoc) on Lys ε-amino and Asp γ-carboxyl groups [1].
  • On-resin cyclization: After linear chain assembly, Fmoc groups were cleaved, and lactamization was performed using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (55-60% yield) [1] [9].
  • Limitations: Required toxic hydrogen fluoride for cleavage and excess reagents.

Solution-phase synthesis offered scalability advantages:

  • Linear fragment coupling: Employed a [(2+2)+1+1] strategy with benzyloxycarbonyl (Z) protection and pentafluorophenyl (Pfp) esters [9].
  • Late-stage lactamization: Deprotected linear hexapeptide underwent carbodiimide-mediated (DCC/HOBt) cyclization in 31% yield (12 steps, 2.6% overall yield) [9].
  • Atom economy: Omitted protection of Arg guanidine and Trp indole groups to reduce steps [9].

Table 1: Key Synthetic Approaches to Melanotan II

MethodCyclization StrategyYieldKey AdvantagesLimitations
Solid-phase (Boc)On-resin with PyBOP55-60%High yield, automated compatibleHF cleavage, low resin loading
Solid-phase (Fmoc)Solution-phase post-cleavage30%Avoids HFLower yield, purification issues
Solution-phaseDCC/HOBt in DMF31%Scalable, cost-effective reagentsMulti-step (12 steps)

Transition from Melanotan I to Melanotan II: Structural Modifications and Functional Enhancements

Melanotan II emerged as a successor to Melanotan I (afamelanotide), a linear [Nle⁴,D-Phe⁷]-α-MSH analog focusing primarily on MC1R activation for photoprotection. Key structural innovations in MT-II enhanced functionality:

  • Cyclic lactam bridge: Introduction of a Asp-Lys cyclization (residues 5-10) stabilized the β-turn conformation critical for receptor engagement [1] [9].
  • D-Phenylalanine substitution: Incorporation of D-Phe at position 7 dramatically increased MC4R binding affinity (100-fold over α-MSH), enabling effects beyond pigmentation [1] [4].
  • Norleucine replacement: Substituted oxidation-prone methionine with Nle to enhance chemical stability [1].

These modifications yielded a potent, non-selective melanocortin receptor agonist binding MC1R, MC3R, MC4R, and MC5R. While Melanotan I (FDA-approved for erythropoietic protoporphyria) primarily activates MC1R, MT-II's MC3/4R agonism confers additional biological activities, including pro-erectile effects and metabolic modulation [1] [4] [8]. The discovery that MT-II metabolites (e.g., bremelanotide) retained MC4R activity further spurred drug development [4].

Intellectual Property Landscapes and Commercialization Attempts

The commercialization history of Melanotan II reflects complex patent disputes and shifting therapeutic applications:

  • Initial licensing: Competitive Technologies (representing University of Arizona) licensed MT-I for tanning to Epitan (later Clinuvel) and MT-II for sexual dysfunction to Palatin Technologies (1990s) [1].
  • Clinical pivot: Palatin abandoned MT-II development in 2000 due to side effects (nausea, flushing) and patented bremelanotide (PT-141), a metabolite lacking the C-terminal amide, for sexual dysfunction [1] [4].
  • Patent litigation: Competitive Technologies sued Palatin (2003) claiming bremelanotide derived from MT-II; settled in 2008 with Palatin retaining bremelanotide rights and paying $800,000 [1].
  • Regulatory abandonment: Clinuvel discontinued MT-II cosmetic development in the 2000s due to regulatory barriers and safety concerns [1] [6].

Despite abandoned clinical pathways, unregulated MT-II proliferated online as a "research chemical," sold illegally for tanning and bodybuilding. By 2025, the global illicit market was valued at $603 million, driven by social media promotion and generic nasal sprays [6] [10]. Regulatory agencies (FDA, MHRA, TGA) consistently issued warnings against use due to lack of quality control and pharmacological assessment [1] [6] [8].

Table 2: Key Events in Melanotan II Commercialization

YearEventEntities InvolvedOutcome
1980sPatent filings for α-MSH analogsUniversity of ArizonaFoundation of Melanotan I/II IP
1996Melanotan I licensed for tanningCompetitive Technologies → EpitanPhase III trials initiated
1998Melanotan II licensed for sexual dysfunctionCompetitive Technologies → PalatinClinical development commenced
2000Palatin halts MT-II developmentPalatin TechnologiesShift to bremelanotide (PT-141)
2003Patent infringement lawsuit filedCompetitive Technologies vs. PalatinClaims bremelanotide derived from MT-II
2008Lawsuit settlementCompetitive Technologies/PalatinPalatin retains bremelanotide rights
2010sOnline proliferation as "tanning peptide"Illicit suppliersGlobal warnings from regulatory agencies
2019FDA approves afamelanotide (Melanotan I derivative)ClinuvelFor erythropoietic protoporphyria
2025Illicit market valuation at $603 millionDiverse underground suppliersCAGR of 6.3% projected (2025-2033)

Structural Representations of Key Analogs

α-MSH:          Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂  Afamelanotide:  Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ (Linear)  Melanotan II:   Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ (Cyclic lactam)  Bremelanotide:  Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp]-COOH (Tetrapeptide metabolite)  

Properties

CAS Number

121062-08-6

Product Name

Melanotan II

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide

Molecular Formula

C50H69N15O9

Molecular Weight

1024.2 g/mol

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1

InChI Key

JDKLPDJLXHXHNV-MFVUMRCOSA-N

SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C

Solubility

H2O: 5 mg/mL, soluble

Synonyms

MT2;MT-Ⅱ;MTII;Melanotan ②;Melanotan Ц;Melanotan 2;MalanotanIi;mt2 receptor;MELANOTAN II;warehouse MT2

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.